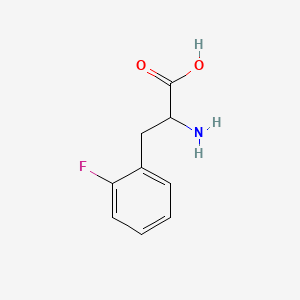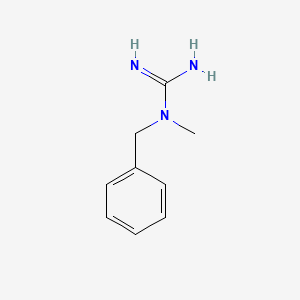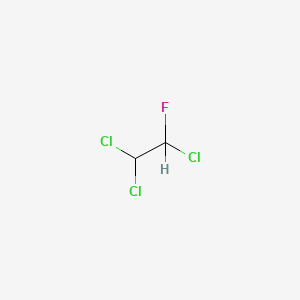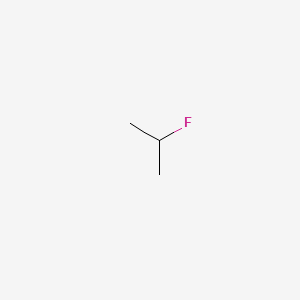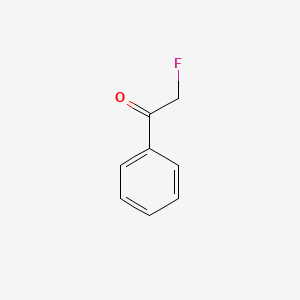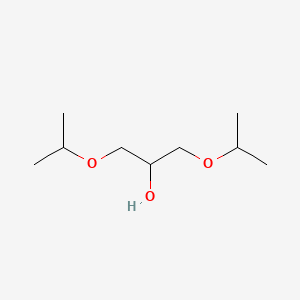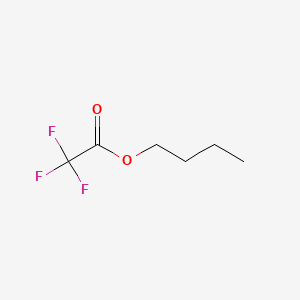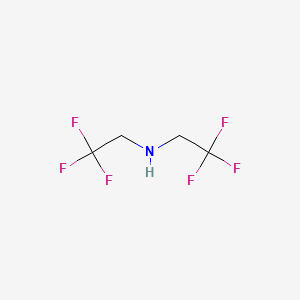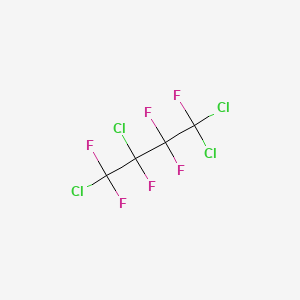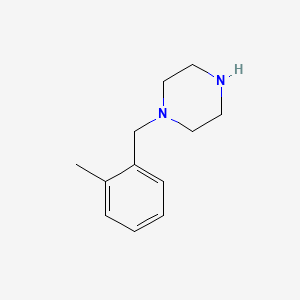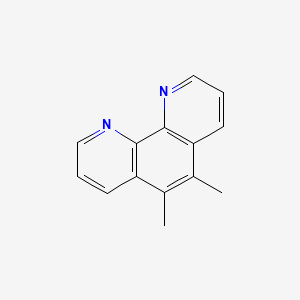
5,6-Dimethyl-1,10-phenanthroline
Descripción general
Descripción
5,6-Dimethyl-1,10-phenanthroline is an organic compound with the molecular formula C14H12N2. It is a derivative of 1,10-phenanthroline, where two methyl groups are substituted at the 5 and 6 positions of the phenanthroline ring. This compound is known for its chelating properties and is widely used in coordination chemistry.
Mecanismo De Acción
Target of Action
The primary target of 5,6-Dimethyl-1,10-phenanthroline is cancer cells . It has been shown to exhibit high potency across numerous cancer cell lines .
Mode of Action
This compound acts by a multimodal mechanism . It has been used as a ligand in the preparation of platinum(IV) derivatives, which combine with one or two axially coordinated molecules of diclofenac (DCF), a non-steroidal anti-inflammatory cancer-selective drug . These complexes exhibit mechanisms of action typical for both the platinum(II) complex and DCF .
Biochemical Pathways
The presence of DCF ligands in the platinum(IV) complexes promotes the antiproliferative activity and selectivity of this compound by inhibiting lactate transporters . This results in the blockage of the glycolytic process and impairment of mitochondrial potential .
Pharmacokinetics
It is known that the compound displays in vivo activity .
Result of Action
The platinum(IV) complexes containing this compound and DCF ligands selectively induce cell death in cancer cells . They also induce hallmarks of immunogenic cell death in cancer cells .
Análisis Bioquímico
Biochemical Properties
5,6-Dimethyl-1,10-phenanthroline has been used in the synthesis of platinum (IV) derivatives . These derivatives interact with various biomolecules, including enzymes and proteins, in biochemical reactions . The nature of these interactions is complex and involves the formation of coordinate bonds .
Cellular Effects
The cellular effects of this compound are primarily observed through its derivatives. For instance, platinum (IV) derivatives of this compound have shown to exhibit high potency across numerous cancer cell lines . They influence cell function by inhibiting lactate transporters, resulting in blockage of the glycolytic process and impairment of mitochondrial potential .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its platinum (IV) derivatives. These derivatives bind with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The presence of diclofenac ligands in the Pt(IV) complexes promotes the antiproliferative activity and selectivity .
Temporal Effects in Laboratory Settings
Preliminary studies indicate that the platinum (IV) derivatives of this compound are active in vivo and can reduce the tumor to a similar extent to cisplatin .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Preliminary in vivo studies indicate that the platinum (IV) derivatives of this compound are active in vivo and can reduce the tumor to a similar extent to cisplatin .
Metabolic Pathways
It is known that its platinum (IV) derivatives interact with various enzymes or cofactors .
Transport and Distribution
It is known that its platinum (IV) derivatives interact with various transporters or binding proteins .
Subcellular Localization
It is known that its platinum (IV) derivatives interact with various compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,6-Dimethyl-1,10-phenanthroline can be synthesized through various methods. One common method involves the bromination of 1,10-phenanthroline followed by methylation. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent and methyl iodide for methylation . Another method involves the direct methylation of 1,10-phenanthroline using methylating agents like methyl triflate under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and methylation processes. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dimethyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-5,6-dione.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents like NBS and methylating agents like methyl iodide are used for substitution reactions.
Major Products Formed
Oxidation: this compound-5,6-dione.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals like copper and ruthenium.
Biology: It is used in the study of metalloproteins and enzyme inhibition.
Industry: It is used in the development of sensors and catalysts for various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: The parent compound without methyl substitutions.
4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 4 and 7 positions.
5-Methyl-1,10-phenanthroline: A derivative with a single methyl group at the 5 position.
Uniqueness
5,6-Dimethyl-1,10-phenanthroline is unique due to its specific substitution pattern, which enhances its chelating ability and alters its chemical reactivity compared to other derivatives. This makes it particularly useful in forming stable metal complexes and in applications requiring specific coordination environments .
Propiedades
IUPAC Name |
5,6-dimethyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-9-10(2)12-6-4-8-16-14(12)13-11(9)5-3-7-15-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPQDJPJBCQFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C3=C1C=CC=N3)N=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062772 | |
| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored solid; [Alfa Aesar MSDS] | |
| Record name | 5,6-Dimethyl-1,10-phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11247 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3002-81-1 | |
| Record name | 5,6-Dimethyl-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3002-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the chirality of the diaminocyclohexane ligand in platinum(II) complexes with 5,6-Dimethyl-1,10-phenanthroline influence their DNA binding?
A1: While both enantiomers can bind to DNA, the Lambda enantiomer of [Cr(TMP)2(DPPZ)]3+ (where TMP = 3,4,7,8-tetramethyl-1,10-phenanthroline and DPPZ = dipyridophenazine) displays significantly stronger enantioselective binding. [16] This suggests that subtle structural changes in the complex can significantly impact DNA interaction specificity.
Q2: What are the potential downstream effects of this compound platinum complexes in cancer cells?
A2: Studies have shown that these complexes can induce cell death in cancer cells via multiple mechanisms, including:
Q3: How does the biological activity of this compound platinum complexes compare to cisplatin?
A3: These complexes exhibit a distinct multimodal mechanism of action compared to cisplatin. [9] While cisplatin primarily acts by forming DNA adducts, this compound complexes demonstrate additional effects on mitochondria, epigenetics, and the cytoskeleton. [9] This broader activity profile may contribute to their efficacy against some cisplatin-resistant cell lines. [26]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula is C14H12N2, and the molecular weight is 208.26 g/mol. [22]
Q5: What are the key spectroscopic features of this compound?
A5:
Q6: How has computational chemistry been used to study this compound complexes?
A6: Density functional theory (DFT) calculations have been employed to investigate the electronic structure and properties of these complexes. [29, 31] For instance, DFT has been used to calculate the LUMO energies of Re(I) tricarbonyl complexes with this compound derivatives, showing a correlation with experimental reduction potentials. [29] Additionally, time-dependent DFT (TDDFT) combined with the conductor-like polarizable continuum model (CPCM) has been used to predict singlet excited states in ethanol, showing good agreement with experimental UV-Vis data. [29]
Q7: Can computational methods predict the photoluminescence properties of this compound complexes?
A7: Yes, TDDFT calculations have been successfully used to predict the emission energies of ruthenium complexes containing this compound. [31] These calculations help understand the nature of the emitting states and the factors influencing emission color and efficiency.
Q8: How does altering the diimine ligand in platinum(II) complexes with this compound affect their cytotoxicity?
A8: Replacing this compound with other diimine ligands like 2,2'-bipyridine can significantly impact the cytotoxicity of the resulting platinum complexes. [24, 25, 29] Studies show that complexes with this compound generally exhibit higher cytotoxicity than those with 2,2'-bipyridine. [24, 25, 29] This suggests that the specific structure of the diimine ligand plays a crucial role in determining the overall biological activity of these complexes.
Q9: How does methylation of the phenanthroline ring influence the activity of copper complexes?
A9: Research suggests that methylation of the phenanthroline ring can enhance the cytotoxicity of copper complexes. For example, in the L1210 murine leukemia cell line, methylation of the phenanthroline ring in copper complexes increased cytotoxicity by approximately four-fold compared to the non-methylated complex. [30]
Q10: How does the presence of a biotin moiety influence the activity and selectivity of platinum(IV) prodrugs containing this compound?
A10: Incorporating a biotin moiety significantly enhanced the cytotoxicity of these prodrugs against a panel of cancer cell lines, potentially due to increased uptake mediated by biotin receptors overexpressed in certain cancer cells. [25] For instance, 2 displayed a remarkable GI50 of 4 nM in the Du145 prostate cancer cell line. [25]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


